Fmoc-(fmochmb)leu-OH
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Overview
Description
Mechanism of Action
Target of Action
Fmoc-(fmochmb)leu-OH, also known as N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine, is primarily used in the field of peptide synthesis . Its primary targets are the amide bonds in peptides . The compound plays a crucial role in protecting these bonds during the synthesis process .
Mode of Action
The compound works by inhibiting the aggregation of peptides during Fmoc Solid Phase Peptide Synthesis (SPPS) . It achieves this through the protection of amide bonds, which has been shown to lead to products of increased purity . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. It is used as a protecting group for amines, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .
Pharmacokinetics
It is known that the compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with increased purity . The compound’s ability to protect amide bonds prevents the aggregation of peptides during synthesis, leading to higher quality end products .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the compound is base-labile, meaning it is sensitive to basic conditions . Therefore, the pH of the environment can significantly impact its stability and efficacy. Additionally, the compound is typically stored at temperatures between +2°C to +8°C , indicating that temperature can also influence its stability.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Fmoc-(fmochmb)leu-OH plays a crucial role. It interacts with various enzymes and proteins, primarily through its function as a protecting group for amines . The nature of these interactions is largely dependent on the specific biochemical context, but generally involves the temporary protection of amine groups during peptide synthesis .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and complex. It influences cell function by facilitating the synthesis of specific peptides, which can have wide-ranging effects on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound can vary greatly depending on the context and the specific peptides being synthesized.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its role in peptide synthesis. It forms a protective group for amines, preventing them from reacting until the appropriate time in the synthesis process . This can involve binding interactions with other biomolecules, as well as potential effects on enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is particularly relevant in the context of peptide synthesis, where the compound’s protective group is eventually removed
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with various enzymes and cofactors in this process. Detailed information on its effects on metabolic flux or metabolite levels is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine involves the protection of the amino group of leucine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The resulting Fmoc-protected leucine is then further reacted with 2-Fmoc-oxy-4-methoxybenzyl chloride to obtain the final product .
Industrial Production Methods
Industrial production of Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine primarily undergoes substitution reactions, particularly in the context of peptide synthesis. The Fmoc group can be removed by treatment with a base such as piperidine, which facilitates the coupling of the amino acid to the growing peptide chain .
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products
The major products formed from these reactions are peptides with high purity and minimal aggregation, thanks to the protective properties of the 2-Fmoc-oxy-4-methoxybenzyl group .
Scientific Research Applications
Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine is extensively used in the field of peptide synthesis. Its ability to inhibit peptide aggregation makes it valuable in the synthesis of complex peptides and proteins. This compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-glycine
- Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-lysine
- Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-alanine
Uniqueness
Compared to other similar compounds, Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine is unique due to its specific application in inhibiting peptide aggregation. While other Fmoc-protected amino acids also serve as building blocks in peptide synthesis, the 2-Fmoc-oxy-4-methoxybenzyl group in this compound provides additional protection against aggregation, making it particularly useful for synthesizing difficult peptides .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H41NO8/c1-27(2)22-40(42(46)47)45(43(48)51-25-38-34-16-8-4-12-30(34)31-13-5-9-17-35(31)38)24-28-20-21-29(50-3)23-41(28)53-44(49)52-26-39-36-18-10-6-14-32(36)33-15-7-11-19-37(33)39/h4-21,23,27,38-40H,22,24-26H2,1-3H3,(H,46,47)/t40-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZVDKKVQNKRCW-FAIXQHPJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H41NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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